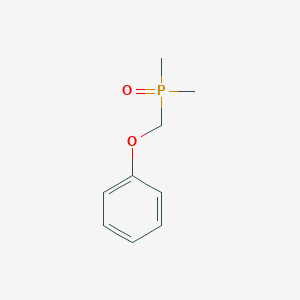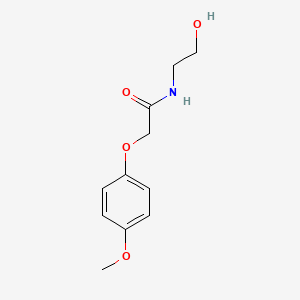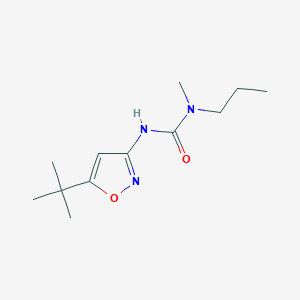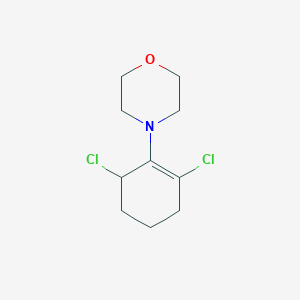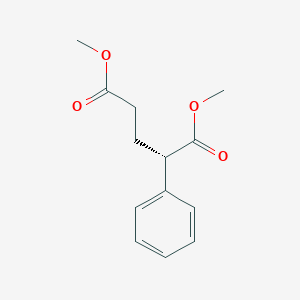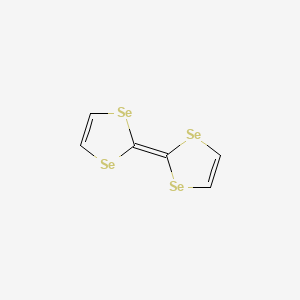
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- typically involves the construction of the diselenole ring from acyclic precursors in a single synthetic process. One common method includes the reaction of 1,3-dithiol-2-one derivatives with diselenadithiafulvalene and other similar compounds under specific conditions . The reaction is usually carried out in the presence of a solvent like toluene and a catalyst such as trimethylphosphite
Analyse Des Réactions Chimiques
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diselenone derivatives, while reduction can yield selenol compounds .
Applications De Recherche Scientifique
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In materials science, it is a key component in the development of molecular conductors and organic semiconductors . Its unique electronic properties make it valuable for the construction of charge-transfer complexes and radical ion salts, which are essential for creating organic metals and superconductors .
Mécanisme D'action
The mechanism of action of 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is primarily related to its electronic properties. The compound can undergo intramolecular charge disproportionation, which affects its conductivity and other electronic characteristics . The molecular targets and pathways involved in its action are not well-defined, but its behavior in various chemical reactions suggests that it interacts with other molecules through electron transfer processes .
Comparaison Avec Des Composés Similaires
1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- can be compared to other similar compounds such as tetraselenafulvalene and diselenafulvene derivatives . These compounds share similar electronic properties and are used in similar applications, particularly in materials science and organic electronics . 1,3-Diselenole, 2-(1,3-diselenol-2-ylidene)- is unique in its specific structure and the types of reactions it undergoes, which can lead to different products and properties .
Propriétés
Numéro CAS |
54489-01-9 |
|---|---|
Formule moléculaire |
C6H4Se4 |
Poids moléculaire |
392.0 g/mol |
Nom IUPAC |
2-(1,3-diselenol-2-ylidene)-1,3-diselenole |
InChI |
InChI=1S/C6H4Se4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H |
Clé InChI |
UFPVYWYEZPMUQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C2[Se]C=C[Se]2)[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


